Desmethyl Irinotecan Hydrochloride-d3
Description
Desmethyl Irinotecan Hydrochloride-d3 is a deuterated analog of desmethyl irinotecan hydrochloride, a metabolite of the chemotherapeutic agent irinotecan. The "-d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances metabolic stability and makes the compound valuable as an internal standard in mass spectrometry-based pharmacokinetic studies .
Key structural features include:
Properties
Molecular Formula |
C₃₂H₃₄D₃ClN₄O₆ |
|---|---|
Molecular Weight |
612.13 |
Synonyms |
11-Ethyl-4-hydroxy-4-methyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl [1,4’-bipiperidine]-1’-carboxylate Hydrochloride-d3; USP Irinotecan Related Compound C-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Desmethyl Irinotecan Hydrochloride (Non-Deuterated)
- Structural relationship: The non-deuterated form lacks the three deuterium substitutions.
- Molecular weight : 609.11 g/mol (C32H37ClN4O6) .
- Role: Identified as a minor impurity (≤0.82% in irinotecan formulations) and a metabolite in pharmacokinetic pathways .
- Key difference: Deuterated analogs like Desmethyl Irinotecan Hydrochloride-d3 exhibit improved stability against enzymatic degradation, making them preferable for long-duration analytical studies .
Irinotecan-d10 Hydrochloride
7-Desethyl Irinotecan
- Role: A major impurity in irinotecan formulations (limit: ≤0.82%) and a metabolic derivative .
- Structural difference : Lacks the methyl group at the 7-position of the camptothecin core.
Analytical and Pharmacokinetic Comparisons
Impurity Profiles and Regulatory Limits
Chromatographic Behavior
- This compound: Used in HPLC and LC-MS with retention time adjustments due to deuterium’s isotopic effect .
- Non-deuterated analogs: Exhibit shorter retention times under identical conditions (e.g., 7-Desethyl irinotecan at 0.82 time factor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
